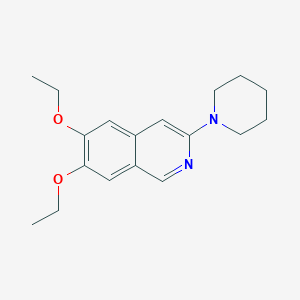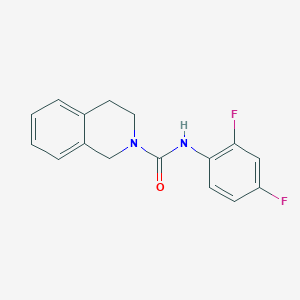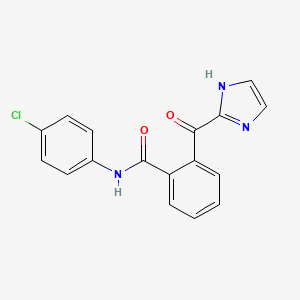![molecular formula C19H19NO3 B5761348 1-{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B5761348.png)
1-{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone is a chemical compound that belongs to the class of indole-based compounds. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
Mecanismo De Acción
The mechanism of action of 1-{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone is not fully understood. However, it has been suggested that it exerts its biological activity through the inhibition of various enzymes and signaling pathways. For instance, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme involved in the degradation of cyclic adenosine monophosphate (cAMP).
Biochemical and Physiological Effects:
1-{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone has been shown to possess several biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein involved in the growth and survival of neurons. Furthermore, it has been reported to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high purity. Additionally, it has been extensively studied for its potential applications in medicinal chemistry and drug discovery. However, there are some limitations to its use in lab experiments. For instance, its mechanism of action is not fully understood, and more research is needed to elucidate its biological activity. Additionally, its potential toxicity and side effects need to be investigated further.
Direcciones Futuras
1-{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone has several potential future directions for scientific research. Firstly, more research is needed to elucidate its mechanism of action and biological activity. Secondly, its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease need to be further investigated. Additionally, its potential as a therapeutic agent for other diseases such as cancer and inflammation needs to be explored further. Furthermore, its potential toxicity and side effects need to be investigated to ensure its safety for use in humans. Finally, more research is needed to optimize its synthesis method and improve its yield and purity.
Métodos De Síntesis
The synthesis of 1-{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone involves the reaction of 3-methoxyphenol and 2-bromoethylamine hydrobromide in the presence of potassium carbonate and copper powder. The obtained intermediate is then reacted with indole-3-carboxaldehyde in the presence of acetic acid and sodium borohydride to produce the final product. The synthesis method is simple, cost-effective, and yields a high purity product.
Aplicaciones Científicas De Investigación
1-{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to possess anticancer, anti-inflammatory, and analgesic activities. Additionally, it has been reported to inhibit the growth of human lung cancer cells and induce apoptosis in human breast cancer cells. Furthermore, it has been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-[1-[2-(3-methoxyphenoxy)ethyl]indol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-14(21)18-13-20(19-9-4-3-8-17(18)19)10-11-23-16-7-5-6-15(12-16)22-2/h3-9,12-13H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAUFBRTKUSBRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CCOC3=CC=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641197 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-{1-[2-(3-Methoxy-phenoxy)-ethyl]-1H-indol-3-yl}-ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(4-bromophenyl)acryloyl]azepane](/img/structure/B5761275.png)
![1-{2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B5761282.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5761287.png)



![1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5761325.png)
![2-(3-fluorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5761331.png)
![1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5761339.png)



